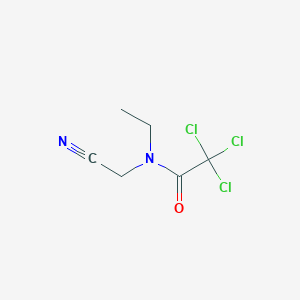
3-Buten-2-ol, 2-methyl-1-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-ol, 2-methyl-1-nitro- is an organic compound with the molecular formula C5H9NO2 It is a nitro alcohol, characterized by the presence of both nitro and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-ol, 2-methyl-1-nitro- typically involves the nitration of 2-methyl-3-buten-2-ol. This can be achieved through the reaction of 2-methyl-3-buten-2-ol with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro alcohol.
Industrial Production Methods
On an industrial scale, the production of 3-Buten-2-ol, 2-methyl-1-nitro- can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-ol, 2-methyl-1-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.
Scientific Research Applications
3-Buten-2-ol, 2-methyl-1-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving nitro compounds and their biological activities.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Buten-2-ol, 2-methyl-1-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-buten-2-ol: A similar compound without the nitro group, used in fragrance and flavor industries.
3-Methyl-2-buten-1-ol: Another similar compound used as a reagent in organic synthesis.
Properties
CAS No. |
61447-09-4 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
2-methyl-1-nitrobut-3-en-2-ol |
InChI |
InChI=1S/C5H9NO3/c1-3-5(2,7)4-6(8)9/h3,7H,1,4H2,2H3 |
InChI Key |
ORLPTSFMGGKGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[N+](=O)[O-])(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


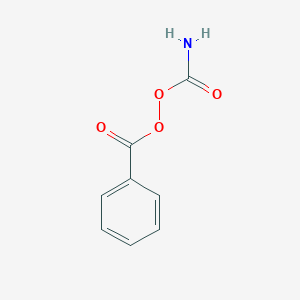
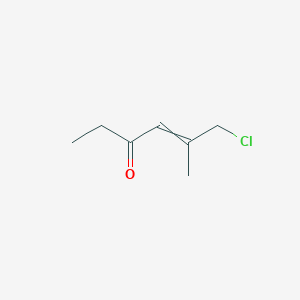
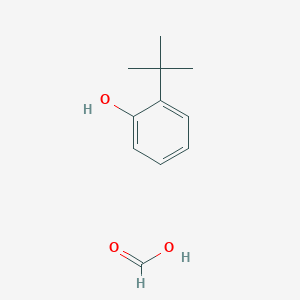
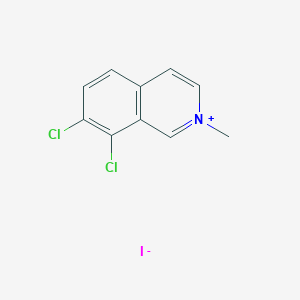

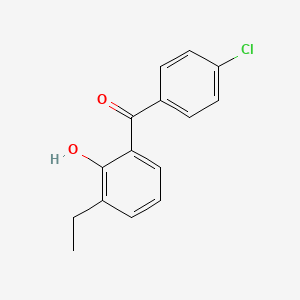
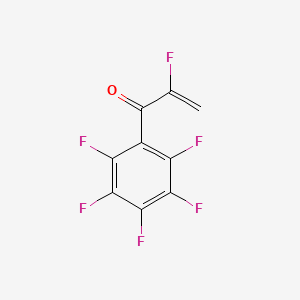
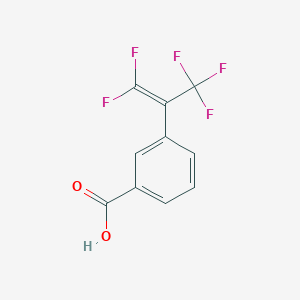
![3-([1,1'-Biphenyl]-4-yl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide](/img/structure/B14582844.png)
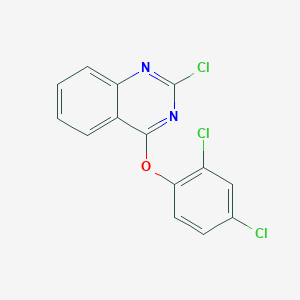
![Acetamide, N-[2-(acetylamino)phenyl]-N-benzo[a]phenazin-5-yl-](/img/structure/B14582854.png)
![3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-4-methyl-](/img/structure/B14582858.png)
